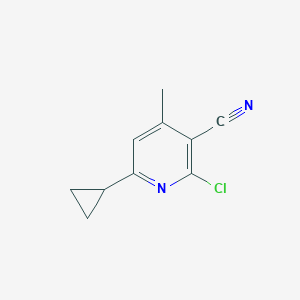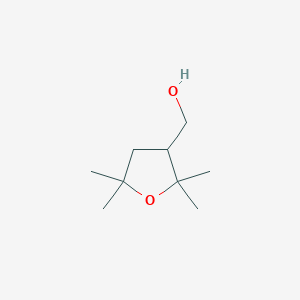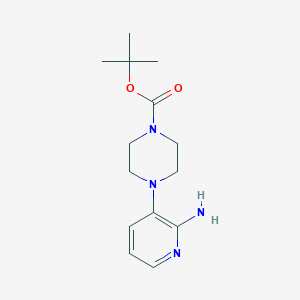
(2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid” is a chemical compound with the CAS Number: 1599223-18-3 . It has a molecular weight of 187.2 and is typically available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (2R,5S)-5-(dimethylcarbamoyl)tetrahydrofuran-2-carboxylic acid . The InChI code is 1S/C8H13NO4/c1-9(2)7(10)5-3-4-6(13-5)8(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)/t5-,6+/m0/s1 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 187.2 . The InChI key is NDYTZOXGVKESQK-NTSWFWBYSA-N .Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry Applications
(2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid and its derivatives are involved in various chemical syntheses, demonstrating its versatility in organic chemistry. For instance, derivatives of this compound have been efficiently utilized in stereoselective syntheses, such as the preparation of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate starting from simple 3-cyclohexene-1-carboxylic acid. This process highlights the control of stereochemistry at crucial steps, demonstrating the compound's utility in generating key intermediates for pharmaceutical research and development (Wang et al., 2017).
Biocatalysis and Enantioselective Transformations
Biocatalytic processes have also been explored using similar structures to (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid, where enantioselective transformations are a focal point. The amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides, leading to high yields and excellent enantioselectivity, underscores the compound's potential in producing pharmaceutically relevant chiral compounds. This methodology has paved the way for scalable preparations of enantiomerically pure carboxylic acids, which are valuable in synthesizing aza-nucleoside analogues and drug-like compounds (Chen et al., 2012).
Photoprotection and Photorelease Mechanisms
In addition to its role in synthesis and biocatalysis, derivatives of (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid have been explored for their photoprotective capabilities. The 2,5-dimethylphenacyl chromophore, for example, has been proposed as a novel photoremovable protecting group for carboxylic acids. This application is significant in the field of photochemistry, where direct photolysis can lead to the formation of carboxylic acids in almost quantitative yields, showcasing the potential of such compounds in developing photoresponsive materials (Klan et al., 2000).
Biosynthesis and Microbial Production
The exploration of biosynthetic pathways and microbial production of carboxylic acids related to (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid reveals the biotechnological potential of these compounds. Specifically, the microbiologically produced carboxylic acids serve as eco-friendly and efficient building blocks in organic synthesis. This approach not only facilitates the generation of valuable oxo- and hydroxycarboxylic acids under "green" conditions but also underscores the importance of sustainable practices in chemical synthesis (Aurich et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
(2R,5S)-5-(dimethylcarbamoyl)oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-9(2)7(10)5-3-4-6(13-5)8(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYTZOXGVKESQK-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCC(O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1CC[C@@H](O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z,6R,8S)-6-Hydroxy-2-[(E)-1,17,21,26-tetrahydroxy-2,4-dimethylhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B2627707.png)
![2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2627708.png)



![methyl 5-[(2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2627714.png)
![4-(Difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2627715.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2627716.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2627717.png)


![N-(4-bromo-2-methylphenyl)-2-[1-(2,6-dichloropyridin-3-yl)-N-methylformamido]acetamide](/img/structure/B2627724.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2627725.png)
